4-{(Z)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl naphthalene-1-carboxylate
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Overview
Description
4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that features a combination of isoindole, nitrophenyl, and naphthalene carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-nitrobenzaldehyde with naphthalene-1-carboxylic acid in the presence of a suitable catalyst to form the intermediate. This intermediate is then reacted with 1,3-dioxo-2,3-dihydro-1H-isoindole to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and naphthalene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted naphthalene compounds. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways .
Scientific Research Applications
4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL BENZOATE
- 4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL PHENYLACETATE
Uniqueness
4-[(Z)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combination of isoindole, nitrophenyl, and naphthalene carboxylate moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H15N3O6 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
[4-[(Z)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-nitrophenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H15N3O6/c30-24-19-9-3-4-10-20(19)25(31)28(24)27-15-16-12-13-23(22(14-16)29(33)34)35-26(32)21-11-5-7-17-6-1-2-8-18(17)21/h1-15H/b27-15- |
InChI Key |
MJKRNUVLHLHSOM-DICXZTSXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=N\N4C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NN4C(=O)C5=CC=CC=C5C4=O)[N+](=O)[O-] |
Origin of Product |
United States |
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